molecular formula C20H26N2O3S B4017194 N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-phenylbutanamide

N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-phenylbutanamide

Cat. No. B4017194
M. Wt: 374.5 g/mol
InChI Key: HBPNKUQGMRZXQU-UHFFFAOYSA-N
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Description

"N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-phenylbutanamide" is a compound that belongs to the class of sulfonyl derivatives, a group known for their wide range of applications in medicinal chemistry due to their significant biological activities. These activities include antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties, making them a focus of ongoing research in drug development and synthetic chemistry.

Synthesis Analysis

The synthesis of sulfonyl derivatives, including N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-phenylbutanamide, often involves the use of tert-butanesulfinamide as a chiral auxiliary or precursor. This method offers a stereoselective pathway to a variety of N-heterocycle compounds, leveraging the sulfinamide's ability to introduce sulfonamide functionalities into complex molecules effectively (Philip et al., 2020).

Molecular Structure Analysis

The molecular structure of sulfonyl derivatives is pivotal to their biological activity. The sulfonamide (R2NSO2NR2) functionality, for instance, is an essential structural motif in medicinal chemistry, allowing for multiple electrostatic interactions with biological targets. This functionality is integral to the efficacy of many small-molecule therapeutics, including those containing the tert-butylamino group (Reitz et al., 2009).

properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-5-18(15-9-7-6-8-10-15)19(23)21-16-11-13-17(14-12-16)26(24,25)22-20(2,3)4/h6-14,18,22H,5H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPNKUQGMRZXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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